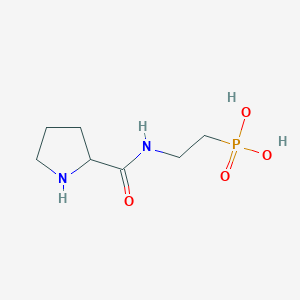![molecular formula C10H12O4 B018236 2-(7-Methoxy-benzo[1,3]dioxol-5-YL)-ethanol CAS No. 109856-87-3](/img/structure/B18236.png)
2-(7-Methoxy-benzo[1,3]dioxol-5-YL)-ethanol
Descripción general
Descripción
The compound “2-(7-Methoxy-benzo[1,3]dioxol-5-YL)-ethanol” is a derivative of benzodioxole, which is a type of aromatic ether. The benzodioxole structure is found in a variety of natural products and pharmaceuticals . The methoxy group (OCH3) and the ethanol group (CH2CH2OH) attached to the benzodioxole ring could potentially influence the compound’s physical properties and reactivity.
Molecular Structure Analysis
The benzodioxole core of the molecule is a bicyclic system composed of a benzene ring fused to a 1,3-dioxole ring. The presence of the methoxy group at the 7-position and an ethanol group at the 2-position could influence the compound’s conformation and electronic properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzodioxole, methoxy, and ethanol groups. The ether groups (in the dioxole ring and the methoxy group) are generally quite stable but can be cleaved under acidic or basic conditions. The ethanol group could potentially undergo reactions typical of alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzodioxole, methoxy, and ethanol groups could affect properties such as solubility, melting point, boiling point, and stability .Safety And Hazards
Direcciones Futuras
Further studies could be conducted to fully characterize this compound, including its synthesis, physical and chemical properties, reactivity, and potential biological activity. Additionally, it could be interesting to explore the effects of modifying the methoxy and ethanol groups on the compound’s properties and activity .
Propiedades
IUPAC Name |
2-(7-methoxy-1,3-benzodioxol-5-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-12-8-4-7(2-3-11)5-9-10(8)14-6-13-9/h4-5,11H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCQKAQXJNAXGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00552534 | |
| Record name | 2-(7-Methoxy-2H-1,3-benzodioxol-5-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00552534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-Methoxy-benzo[1,3]dioxol-5-YL)-ethanol | |
CAS RN |
109856-87-3 | |
| Record name | 2-(7-Methoxy-2H-1,3-benzodioxol-5-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00552534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details












Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

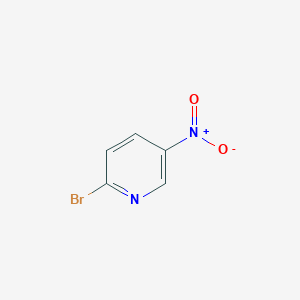
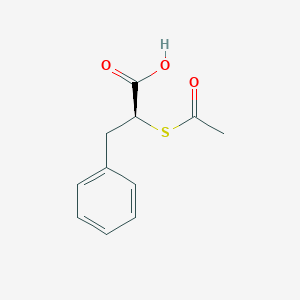
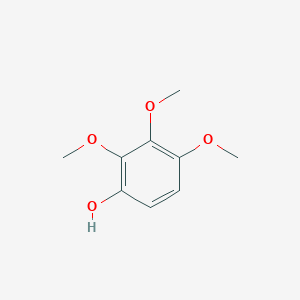
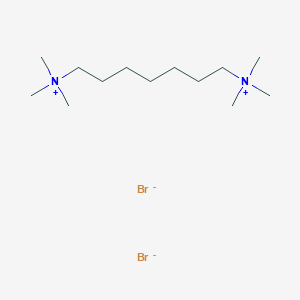
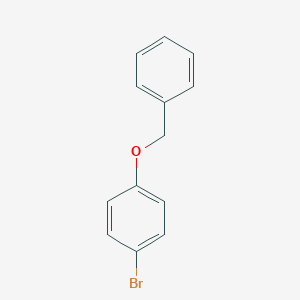
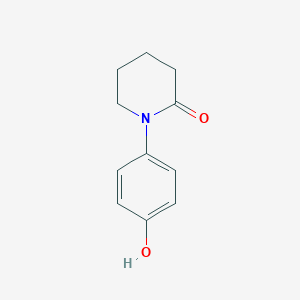
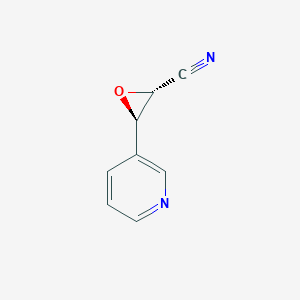
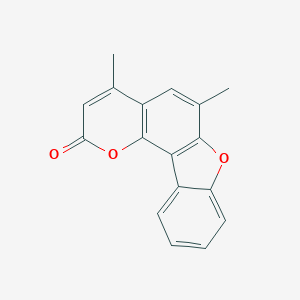
![Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate](/img/structure/B18181.png)
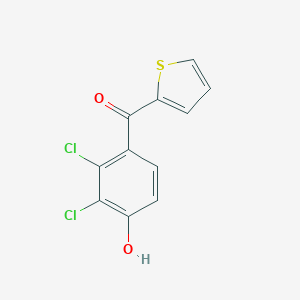
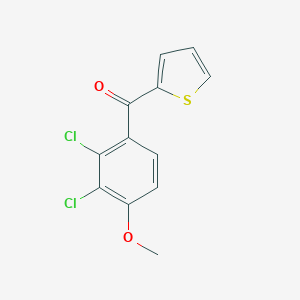
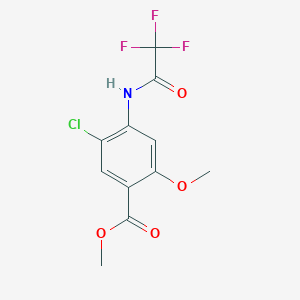
![((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride](/img/structure/B18192.png)
